Procerin

Description

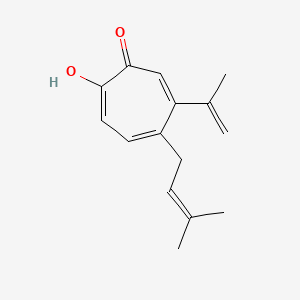

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(3-methylbut-2-enyl)-6-prop-1-en-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-10(2)5-6-12-7-8-14(16)15(17)9-13(12)11(3)4/h5,7-9H,3,6H2,1-2,4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGONUWOERJCFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC=C(C(=O)C=C1C(=C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344126 | |

| Record name | Procerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-96-5 | |

| Record name | Procerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE92PBK71X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanism of Action of Serenoa repens (Saw Palmetto) in Androgenetic Alopecia: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Androgenetic alopecia (AGA) is a prevalent hair loss disorder characterized by a genetically predisposed sensitivity to the effects of dihydrotestosterone (B1667394) (DHT) on scalp hair follicles. While pharmaceutical interventions such as finasteride (B1672673) and minoxidil (B1677147) are established treatments, there is growing interest in phytotherapeutic agents. Serenoa repens (saw palmetto) extract has emerged as a leading botanical candidate for the management of AGA. This document provides an in-depth examination of the molecular mechanisms through which saw palmetto exerts its effects, focusing on its well-documented inhibition of 5α-reductase, its interactions with androgen receptors, and its anti-inflammatory properties. Quantitative data from key in vitro and clinical studies are summarized, and detailed experimental protocols for assessing its primary mechanisms are provided.

Core Mechanisms of Action

The therapeutic effects of saw palmetto in androgenetic alopecia are not attributed to a single mode of action but rather a synergistic combination of activities at the follicular level. The primary mechanisms include enzymatic inhibition, receptor modulation, and anti-inflammatory effects.

Inhibition of 5-Alpha-Reductase (5αR)

The most well-established mechanism of saw palmetto is its ability to inhibit 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT).[1][2] DHT is the principal androgen implicated in the miniaturization of hair follicles in AGA.[3][4] Saw palmetto extract contains a variety of fatty acids and phytosterols, such as lauric acid, myristic acid, and β-sitosterol, which are believed to be the active constituents responsible for this inhibitory action.[3] The extract acts as a competitive, non-selective inhibitor of both 5α-reductase type I and type II isoenzymes.[5]

Caption: Inhibition of DHT production by Saw Palmetto.

Table 1: Quantitative Data on 5α-Reductase Inhibition by Saw Palmetto Extracts

| Extract Type | Isoenzyme Targeted | IC50 Value (µg/mL) | Reference |

| Supercritical CO2 Extract (SPSE) | Type II | 3.58 ± 0.05 | [1] |

| Ethanol (B145695) Extract (SPET-085) | Type II | 2.88 ± 0.45 | [6] |

| Saw Palmetto Extract (SPE) | Not specified | 101 | [7] |

| Lauric Acid | Not specified | 42.1 - 67.6 | [7] |

| Oleic Acid | Not specified | 42.1 - 67.6 | [7] |

| Myristic Acid | Not specified | 42.1 - 67.6 | [7] |

| Linoleic Acid | Not specified | 42.1 - 67.6 | [7] |

| UHP-sCESr | Type I | 9.25 ± 0.87 | [8] |

| UHP-sCESr | Type II | 7.47 ± 0.07 | [8] |

| HESr | Type I | 9.86 ± 0.11 | [8] |

| HESr | Type II | 7.72 ± 0.05 | [8] |

| USPlus® DERM | 5αR (in Dermal Papilla Cells) | 0.39 | [9] |

*UHP-sCESr: Ultrahigh-Pressure Supercritical Carbon Dioxide Extract of S. repens **HESr: Hexanic Extract of S. repens

Androgen Receptor (AR) Antagonism

Beyond reducing DHT synthesis, some evidence suggests that saw palmetto may also exert its effects by interfering with the binding of DHT to androgen receptors located in dermal papilla cells of the hair follicle.[2][10] By competitively blocking the receptor, the downstream signaling cascade that leads to the transcription of genes responsible for follicular miniaturization may be attenuated. The bioactive compounds in saw palmetto are thought to decrease the uptake of DHT by the hair follicle and reduce its binding to both cytoplasmic and nuclear androgen receptors.[2][10] This dual-action mechanism—reducing DHT levels and blocking its action at the receptor—presents a comprehensive approach to mitigating androgenic effects on the hair follicle.

Caption: Androgen receptor signaling and its inhibition.

Anti-inflammatory Effects

Chronic micro-inflammation in the perifollicular area is considered a contributing factor in the pathology of AGA. Saw palmetto extracts have demonstrated anti-inflammatory properties.[3][11] These effects are mediated, in part, by the inhibition of inflammatory pathways. Studies suggest that saw palmetto can suppress the Nuclear Factor-κB (NF-κB) pathway by preventing the phosphorylation of its inhibitory subunit, IκB-α.[12] This action downregulates the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[12] Additionally, saw palmetto can inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, thereby reducing the production of prostaglandins (B1171923) and leukotrienes, which are key inflammatory mediators.[2][3]

Caption: Anti-inflammatory action of Saw Palmetto.

Quantitative Efficacy from Clinical Studies

Multiple clinical studies have evaluated the efficacy of both oral and topical saw palmetto formulations in subjects with AGA. The results demonstrate a consistent, though modest, improvement in hair growth parameters.

Table 2: Summary of Clinical Trial Data for Saw Palmetto in Androgenetic Alopecia

| Reference | Formulation & Dosage | Duration | Key Quantitative Outcomes | Serum DHT Reduction |

| Rossi et al., 2012[11] | Oral: 320 mg/day | 2 years | 38% of subjects had an improvement in hair loss (vs. 68% for finasteride). | Not specified |

| Sudeep et al., 2023[13][14] | Oral: 400 mg/day | 16 weeks | - 29% reduction in hair fall (p<0.001)- 5.17% increase in hair density (p<0.01) | Marked reduction (p<0.001) |

| Sudeep et al., 2023[13][14] | Topical: 20% oil | 16 weeks | - 22.19% reduction in hair fall (p<0.01)- 7.61% increase in hair density (p<0.001) | Not significant |

| Evron et al., 2020 (Systematic Review)[15][16] | Oral & Topical (various) | Various | - 60% improvement in overall hair quality- 27% improvement in total hair count- 83.3% of patients had increased hair density- 52% had disease progression stabilized | Not applicable (Review) |

| Arca et al., 2014[17] | Topical lotion | 4 months | 11.9% increase in total hair count. | Not specified |

Experimental Protocols

Protocol: Cell-Free 5α-Reductase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a saw palmetto extract on 5α-reductase activity.

Objective: To quantify the inhibitory potency of a test compound (saw palmetto extract) on 5α-reductase type II.

Methodology:

-

Enzyme Source Preparation:

-

HEK II cells, engineered to express human 5α-reductase type II, are harvested and centrifuged.[18]

-

The cell pellet is resuspended in a homogenate buffer (e.g., 50 mM Tris-HCl, 300 mM sucrose, 0.1 mM EDTA, 10 mM DTT).[18]

-

Cells are lysed via freeze-thaw cycles (e.g., freezing at -196°C and thawing on ice).[18]

-

The homogenate is treated with DNase and centrifuged at high speed (e.g., 20,200 x g) to pellet cell debris. The supernatant containing the enzyme is collected.[18]

-

-

Inhibition Assay:

-

Serial dilutions of the saw palmetto extract are prepared in an appropriate solvent (e.g., acetone (B3395972) or ethanol).[8]

-

In a reaction vessel (e.g., 96-well plate), the cell homogenate (enzyme source) is added to the test sample dilutions, positive controls (e.g., finasteride), and untreated controls.[8][19]

-

The reaction is initiated by adding an assay buffer containing the cofactor NADPH (e.g., 0.24 mM) and the substrate androstenedione (B190577) (e.g., 250 nM).[8][19]

-

The reaction is incubated at 37°C for a defined period (e.g., 15 minutes).[8]

-

-

Quantification and Analysis:

-

The reaction is stopped by adding a strong base (e.g., 10 N NaOH).[18]

-

The substrate (androstenedione) and the product (5α-androstanedione) are extracted using an organic solvent like ethyl acetate, which contains an internal standard (e.g., griseofulvin).[18]

-

The solvent is evaporated, and the residue is reconstituted for analysis.

-

Quantification of the substrate and product is performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[18]

-

The percent inhibition is calculated relative to untreated controls. The IC50 value is determined by linear interpolation or non-linear regression of the concentration-response curve.[8]

-

Caption: Experimental workflow for 5α-Reductase inhibition assay.

Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a radioligand competition binding assay to evaluate the ability of saw palmetto extract to compete with a potent androgen for binding to the AR.

Objective: To determine if components of saw palmetto extract can displace a high-affinity radiolabeled ligand from the androgen receptor.

Methodology:

-

Receptor Source Preparation:

-

Cytosol is prepared from a tissue rich in androgen receptors, such as the ventral prostate of a rat.[20] The tissue is homogenized in a buffer and centrifuged at high speed to obtain the cytosolic fraction containing the AR.

-

-

Competitive Binding Assay:

-

The assay is typically performed in a multi-well plate format (e.g., 384-well).[21]

-

A constant, saturating concentration of a high-affinity radiolabeled androgen, such as [3H]-R1881 (methyltrienolone), is used as the tracer.[20]

-

Increasing concentrations of the unlabeled test chemical (saw palmetto extract) are added to the wells.

-

Control wells are included:

-

The prepared receptor source (cytosol) is added to all wells.

-

The plate is incubated (e.g., overnight at 4°C) to allow the binding to reach equilibrium.[20]

-

-

Separation and Detection:

-

Bound and free radioligand are separated. This can be achieved using methods like dextran-coated charcoal absorption or, in high-throughput formats, using Scintillation Proximity Assay (SPA) technology where the receptor is immobilized on the plate.[21][23]

-

The amount of bound radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percent of specific [3H]-R1881 bound against the log concentration of the saw palmetto extract.

-

The data is analyzed to determine if the extract can displace the radioligand, indicating competitive binding to the AR.[20][24]

-

Caption: Experimental workflow for AR competitive binding assay.

Conclusion

The mechanism of action of Serenoa repens in androgenetic alopecia is multifaceted, targeting key pathways in the disorder's pathophysiology. Its primary and most substantiated action is the inhibition of both type I and type II 5α-reductase, leading to a reduction in follicular DHT levels. Complementary mechanisms, including the antagonism of androgen receptors and the suppression of perifollicular inflammation, contribute to its overall therapeutic effect. While clinical data support its efficacy in improving hair density and reducing hair loss, its potency is generally considered less than that of pharmaceutical inhibitors like finasteride.[25][11] The favorable safety profile of saw palmetto makes it a significant agent in the field of phytotherapy for AGA, warranting further large-scale, standardized clinical trials to fully elucidate its therapeutic potential and optimize its use.

References

- 1. Determination of the potency of a novel saw palmetto supercritical CO2 extract (SPSE) for 5α-reductase isoform II inhibition using a cell-free in vitro test system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. phcogrev.com [phcogrev.com]

- 4. Effect of Saw Palmetto Supplements on Androgen-Sensitive LNCaP Human Prostate Cancer Cell Number and Syrian Hamster Flank Organ Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Safety and Efficacy of a Proprietary Bioactive Fatty Acids Extract From Saw Palmetto ( Serenoa repens ) for Promoting Hair Growth and Reducing Hair Loss in Adults With Self‐Perceived Thinning Hair: 90‐Day Results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potency of a novel saw palmetto ethanol extract, SPET-085, for inhibition of 5alpha-reductase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologically relevant receptor binding characteristics and 5alpha-reductase inhibitory activity of free Fatty acids contained in saw palmetto extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid Profile and 5α-Reductase Inhibition Activity of Proprietary Ultrahigh-Pressure Supercritical Carbon Dioxide and Hexane Saw Palmetto Extracts [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Serenoa Repens: Does It have Any Role in the Management of Androgenetic Alopecia? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Does saw palmetto treat hair loss? Use, side effects, and alternatives [medicalnewstoday.com]

- 12. researchgate.net [researchgate.net]

- 13. Oral and Topical Administration of a Standardized Saw Palmetto Oil Reduces Hair Fall and Improves the Hair Growth in Androgenetic Alopecia Subjects – A 16-Week Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Natural Hair Supplement: Friend or Foe? Saw Palmetto, a Systematic Review in Alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Saw Palmetto and Hair Loss | Expert Review [wimpoleclinic.com]

- 17. so09.tci-thaijo.org [so09.tci-thaijo.org]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 21. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. epa.gov [epa.gov]

- 25. xyonhealth.com [xyonhealth.com]

The Multi-Faceted Impact of Beta-Sitosterol on Hair Follicle Biochemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the intricate biochemical pathways within hair follicles that are modulated by beta-sitosterol (B1209924), a plant-derived sterol. This whitepaper, aimed at researchers, scientists, and professionals in drug development, consolidates current scientific understanding of how this compound exerts its effects on hair growth and health. The guide emphasizes the compound's primary role in inhibiting 5-alpha-reductase, its influence on the Wnt/β-catenin signaling pathway, and its anti-inflammatory properties.

Beta-sitosterol is a naturally occurring phytosterol found in a variety of plants, including fruits, vegetables, nuts, and seeds.[1] It has garnered significant attention for its potential therapeutic applications, particularly in the context of androgenetic alopecia, more commonly known as male or female pattern baldness. This guide provides an in-depth exploration of the molecular mechanisms that underpin its beneficial effects on hair follicles.

The central mechanism of action for beta-sitosterol in the context of hair loss is its ability to inhibit the enzyme 5-alpha-reductase.[2][3][4] This enzyme is critical in the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a potent androgen that plays a pivotal role in the miniaturization of hair follicles, a key feature of androgenetic alopecia.[1][2][5] By impeding the activity of 5-alpha-reductase, beta-sitosterol effectively reduces the levels of DHT in the scalp, thereby mitigating its detrimental effects on hair follicles and promoting a healthier hair growth cycle.[2][4]

Beyond its well-documented role as a 5-alpha-reductase inhibitor, emerging research suggests that beta-sitosterol may also positively influence the Wnt/β-catenin signaling pathway. This pathway is fundamental to hair follicle morphogenesis, regeneration, and the regulation of the anagen, or growth, phase of the hair cycle.[6][7][8][9][10] Studies involving formulations containing beta-sitosterol have demonstrated an upregulation of key components of this pathway, such as β-catenin, which is crucial for stimulating hair follicle development and prolonging the anagen phase.[6]

Furthermore, the guide highlights the anti-inflammatory properties of beta-sitosterol as another significant contributor to its hair health benefits.[1][3][11] Chronic inflammation at the scalp is recognized as a contributing factor to hair loss. Beta-sitosterol has been shown to modulate inflammatory responses by reducing the production of pro-inflammatory cytokines and promoting an anti-inflammatory environment.[1] This action helps to create a more favorable milieu for healthy hair follicle function.

The interplay between these pathways is also discussed, with a particular focus on the downstream effects of DHT reduction. For instance, by lowering DHT levels, beta-sitosterol may indirectly influence the transforming growth factor-beta (TGF-β) signaling pathway. TGF-β2, a downstream target of DHT, is a known inducer of the catagen, or regression, phase of the hair cycle.[12][13][14][15] Consequently, the reduction in DHT by beta-sitosterol can lead to decreased TGF-β signaling, thereby extending the anagen phase and delaying the onset of hair follicle regression.[6]

This technical guide provides a structured overview of these complex interactions, supported by quantitative data and detailed experimental protocols where available. It also includes visualizations of the key signaling pathways to facilitate a deeper understanding of the molecular mechanisms at play. By consolidating the current body of research, this whitepaper serves as a valuable resource for the scientific community engaged in the development of novel and effective treatments for hair loss.

Quantitative Data Summary

| Pathway Component | Effect of Beta-Sitosterol | Quantitative Data | Reference Study |

| 5-alpha-reductase | Inhibition | IC50: 88.854±0.70 µg/ml (standard beta-sitosterol) | [16] |

| Dihydrotestosterone (DHT) | Reduction | Serum DHT levels significantly reduced in subjects taking saw palmetto oil (containing beta-sitosterol) | [17] |

| Wnt/β-catenin Pathway | Upregulation (as part of a multi-component oil) | Increased expression of β-catenin, Lef-1, cyclin D1, and cyclin E | [6] |

| TGF-β | Decreased Levels (as part of a multi-component oil) | Observed decrease in TGF-β levels in mice | [6] |

| Hair Growth | Improvement | 60% of participants showed improvement in hair loss symptoms | [1] |

| Hair Density | Increase | Oral and topical formulations with beta-sitosterol increased hair density by 5.17% and 7.61% respectively | [17] |

| Hair Fall | Reduction | Oral and topical formulations with beta-sitosterol reduced hair fall by up to 29% and 22.19% respectively | [17] |

Key Signaling Pathways

Detailed Experimental Protocols

1. In Vitro 5-alpha-reductase Inhibition Assay

-

Objective: To determine the 5-alpha-reductase inhibitory activity of beta-sitosterol.

-

Materials:

-

Human scalp skin microsomes (as a source of 5-alpha-reductase)

-

Testosterone (substrate)

-

NADPH (cofactor)

-

Beta-sitosterol (test compound)

-

Finasteride (B1672673) (positive control)

-

Phosphate (B84403) buffer (pH 6.5)

-

Ethyl acetate (B1210297) (for extraction)

-

High-Performance Liquid Chromatography (HPLC) system

-

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and human scalp skin microsomes.

-

Add varying concentrations of beta-sitosterol or finasteride to the reaction mixture.

-

Initiate the enzymatic reaction by adding testosterone.

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., cold ethyl acetate).

-

Extract the steroids (testosterone and DHT) from the mixture using ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in a mobile phase suitable for HPLC.

-

Analyze the samples by HPLC to quantify the amounts of testosterone and DHT.

-

Calculate the percentage of inhibition of 5-alpha-reductase activity for each concentration of beta-sitosterol.

-

Determine the IC50 value (the concentration of beta-sitosterol required to inhibit 50% of the enzyme activity).

-

2. Animal Model of Androgenetic Alopecia

-

Objective: To evaluate the in vivo efficacy of beta-sitosterol in promoting hair growth in a testosterone-induced alopecia model.

-

Animals: Male albino rats or C57BL/6 mice.

-

Materials:

-

Testosterone solution (for subcutaneous injection)

-

Topical formulation of beta-sitosterol (e.g., gel or solution)

-

Control vehicle (placebo)

-

Minoxidil solution (positive control)

-

Animal clippers

-

Digital camera for photographic documentation

-

Microscope for histological analysis

-

-

Protocol:

-

Acclimatize the animals to the laboratory conditions.

-

Shave a defined area on the dorsal skin of each animal.

-

Induce alopecia by daily subcutaneous injections of testosterone for a specified period (e.g., 21 days).

-

Divide the animals into experimental groups:

-

Group 1: Control (testosterone + vehicle)

-

Group 2: Beta-sitosterol (testosterone + topical beta-sitosterol)

-

Group 3: Positive control (testosterone + topical minoxidil)

-

-

Apply the respective topical formulations to the shaved area daily.

-

Monitor and document hair regrowth visually and photographically at regular intervals.

-

At the end of the study period, euthanize the animals and collect skin samples from the treated area.

-

Perform histological analysis of the skin samples to assess hair follicle density, morphology, and the ratio of anagen to telogen follicles.

-

Statistically analyze the data to compare the effects of beta-sitosterol with the control groups.

-

3. Cell Culture Model for Wnt/β-catenin Pathway Analysis

-

Objective: To investigate the effect of beta-sitosterol on the Wnt/β-catenin signaling pathway in human dermal papilla cells (hDPCs).

-

Cells: Primary human dermal papilla cells.

-

Materials:

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Beta-sitosterol solution

-

Wnt3a (a known activator of the Wnt/β-catenin pathway)

-

Reagents for Western blotting (antibodies against β-catenin, Lef-1, etc.)

-

Reagents for quantitative real-time PCR (qRT-PCR) (primers for Wnt target genes)

-

-

Protocol:

-

Culture hDPCs in standard cell culture conditions.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of beta-sitosterol for a specified duration. A positive control group treated with Wnt3a should be included.

-

For Western Blotting:

-

Lyse the cells and extract total proteins.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against β-catenin, Lef-1, and a loading control (e.g., GAPDH).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

-

For qRT-PCR:

-

Isolate total RNA from the treated cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using primers for Wnt target genes (e.g., Axin2, Lef-1, Cyclin D1).

-

Analyze the gene expression data to determine the fold change in response to beta-sitosterol treatment.

-

-

References

- 1. drformulas.com [drformulas.com]

- 2. clinikally.com [clinikally.com]

- 3. youtube.com [youtube.com]

- 4. fullyvital.com [fullyvital.com]

- 5. brieflands.com [brieflands.com]

- 6. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt/β-catenin signaling in dermal condensates is required for hair follicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. conatbio.com [conatbio.com]

- 12. The chemical controlling life and death in hair follicles | UCR News | UC Riverside [news.ucr.edu]

- 13. vincihairclinic.com [vincihairclinic.com]

- 14. Role of TGF-beta2 in the human hair cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Oral and Topical Administration of a Standardized Saw Palmetto Oil Reduces Hair Fall and Improves the Hair Growth in Androgenetic Alopecia Subjects – A 16-Week Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of Urtica dioica Extract as a 5-Alpha Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urtica dioica, commonly known as stinging nettle, has a long history of use in traditional medicine for a variety of ailments. In recent years, scientific interest has focused on its potential therapeutic applications in androgen-related conditions, particularly benign prostatic hyperplasia (BPH). This interest is largely attributed to the inhibitory effects of its extracts on the enzyme 5-alpha reductase (5αR). This technical guide provides an in-depth overview of the current scientific understanding of Urtica dioica extract as a 5αR inhibitor, focusing on quantitative data, experimental protocols, and the underlying biochemical pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product research.

Mechanism of Action: Inhibition of 5-Alpha Reductase and Beyond

The primary mechanism by which Urtica dioica extract is believed to exert its effects on androgen metabolism is through the inhibition of 5-alpha reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are a key factor in the pathogenesis of BPH and androgenic alopecia. By inhibiting 5αR, nettle extract can effectively reduce the production of DHT.

Furthermore, research suggests that the therapeutic effects of Urtica dioica are not limited to 5αR inhibition alone. Other proposed mechanisms of action include:

-

Aromatase Inhibition : Nettle root extract has been shown to inhibit aromatase, the enzyme that converts testosterone to estrogen. This action may contribute to a more favorable androgen-to-estrogen ratio.

-

Interaction with Sex Hormone Binding Globulin (SHBG) : Lignans present in nettle root can bind to SHBG, potentially increasing the levels of free, biologically active testosterone.

These multifaceted mechanisms suggest that Urtica dioica extract may offer a comprehensive approach to managing androgen-related conditions.

Quantitative Data on Inhibitory Activity

The inhibitory potency of Urtica dioica extracts and their constituents against 5-alpha reductase has been evaluated in various in vitro studies. The following tables summarize the available quantitative data.

| Extract/Compound | Plant Part | Solvent | Potency (IC50/ED50) | Reference |

| Urtica dioica (UR102) | Root | Not Specified | ED50: 14.7 mg/ml | [1] |

| Methanolic Extract | Root | 20% Methanol | 51.4% inhibition | [2] |

| Ethanolic Extract | Not Specified | Ethanol | Ranked as most potent | [3] |

| Petroleum Ether Extract | Not Specified | Petroleum Ether | Less potent than ethanolic | [3] |

| Aqueous Extract | Not Specified | Water | Least potent | [3] |

Table 1: 5-Alpha Reductase Inhibitory Activity of Urtica dioica Extracts

| Compound | Source | Potency (IC50) | Reference |

| β-sitosterol | Urtica dioica | 2.7 µM | [4] |

| β-sitosterol | General | 3.24 ± 0.32 µM | [5][6] |

Table 2: 5-Alpha Reductase Inhibitory Activity of a Key Constituent of Urtica dioica

Experimental Protocols

This section details a generalized methodology for conducting an in vitro 5-alpha reductase inhibition assay using plant extracts, based on protocols described in the scientific literature.

Preparation of Plant Extracts

-

Plant Material : Use dried and powdered Urtica dioica roots or leaves.

-

Extraction Solvents : Employ a range of solvents to obtain extracts with different phytochemical profiles, such as ethanol, methanol, petroleum ether, and water.

-

Extraction Method : Maceration or Soxhlet extraction are commonly used methods.

-

Concentration : The crude extract is typically evaporated to dryness and then redissolved in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution of known concentration.

5-Alpha Reductase Enzyme Source

-

Rat Liver Microsomes : A common and readily available source of 5αR. The protocol involves homogenizing fresh rat liver tissue and isolating the microsomal fraction through differential centrifugation.

-

Prostate Homogenates : Tissue from benign prostatic hyperplasia patients or animal models can be used to prepare a homogenate containing 5αR.

-

Cell Lines : Androgen-sensitive cell lines, such as LNCaP, can also serve as a source of the enzyme.

In Vitro 5-Alpha Reductase Inhibition Assay

-

Reaction Mixture : The assay is typically performed in a phosphate (B84403) buffer (pH 6.5-7.4) containing:

-

The plant extract at various concentrations.

-

Testosterone as the substrate.

-

NADPH as a cofactor.

-

The enzyme preparation (e.g., rat liver microsomes).

-

-

Incubation : The reaction mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination : The reaction is stopped by adding a solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Extraction : The steroids (testosterone and DHT) are extracted from the aqueous phase into the organic solvent.

-

Analysis : The amount of testosterone and DHT is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence of the extract to that in a control reaction without the extract.

-

IC50 Determination : The concentration of the extract that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the extract concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: 5-Alpha Reductase Pathway and Inhibition by Urtica dioica Extract.

Caption: Multi-target Mechanisms of Urtica dioica Root Extract.

References

- 1. A comprehensive review on the stinging nettle effect and efficacy profiles. Part II: urticae radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibiting effects of Urtica dioica root extracts on experimentally induced prostatic hyperplasia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemicals With Anti 5-alpha-reductase Activity: A Prospective For Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Panax ginseng in modulating hair follicle cycling

An In-depth Technical Guide on the Role of Panax ginseng in Modulating Hair Follicle Cycling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). This tightly regulated process is governed by a multitude of signaling pathways, and its dysregulation can lead to various forms of alopecia. Panax ginseng, a cornerstone of traditional medicine, has garnered substantial scientific interest for its potential to modulate hair follicle cycling and promote hair growth. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental validation of Panax ginseng and its active constituents, ginsenosides (B1230088), in the context of hair biology.

Molecular Mechanisms of Action

The therapeutic effects of Panax ginseng on hair follicles are primarily attributed to its ginsenosides, which influence key signaling pathways that govern the hair cycle.

2.1 Anagen Phase Induction and Prolongation:

Panax ginseng promotes the anagen phase primarily through the activation of the Wnt/β-catenin pathway, which is critical for hair follicle development and regeneration.[1][2][3] Specific ginsenosides, such as F2, have been shown to up-regulate the expression of β-catenin and Lef-1, key mediators of this pathway.[3] Furthermore, ginsenoside Rg3 has been found to increase the expression of Vascular Endothelial Growth Factor (VEGF), a downstream target of the Wnt/β-catenin pathway that plays a role in perifollicular vascularization, essential for nourishing the proliferating hair matrix cells.[4] Red ginseng extract and ginsenoside-Rb1 have also been demonstrated to activate the ERK and Akt signaling pathways, which are involved in the proliferation and survival of dermal papilla cells (DPCs).[1][5]

2.2 Catagen Phase Inhibition:

The transition to the catagen phase is often triggered by pro-apoptotic signals, including the Transforming Growth Factor-β (TGF-β) pathway. Panax ginseng and its constituents can delay catagen entry by downregulating TGF-β signaling.[2][6] For instance, ginsenoside Re has been shown to promote hair growth by suppressing the TGF-β pathway.[3][6] Additionally, Panax ginseng extract can antagonize the effects of Dickkopf-1 (DKK-1), a potent catagen inducer that is an antagonist of the Wnt/β-catenin pathway.[7][8] By inhibiting these catagen-inducing signals, Panax ginseng helps to prolong the anagen phase.

2.3 Modulation of Other Key Signaling Pathways:

Panax ginseng also influences the Bone Morphogenetic Protein (BMP) signaling pathway. BMP4 is a potent telogen-maintaining factor, and P. ginseng extract and ginsenosides Rb1, Rg1, and Re have been shown to suppress BMP4 expression in DPCs, thereby facilitating the transition from telogen to anagen.[9] Some ginsenosides also upregulate the Sonic hedgehog (Shh) signaling pathway, which is involved in stimulating hair follicle proliferation.[2]

Quantitative Data Summary

The following tables present a consolidated summary of the quantitative effects of Panax ginseng and its ginsenosides on various parameters of hair growth, as reported in the scientific literature.

Table 1: In Vitro Effects on Dermal Papilla Cells (DPCs)

| Compound/Extract | Concentration | Effect | Fold/Percentage Change | Reference |

| Red Ginseng Extract | 300 µg/mL | Proliferation of hDPCs | Significant increase | [5] |

| Ginsenoside-Rb1 | 15 µg/mL | Proliferation of hDPCs | Significant increase | [5] |

| Fructus Panax Ginseng Extract | 1 and 10 mg/mL | Proliferation of hDPCs | Significant increase (dose and time-dependent) | [10] |

| Ginsenoside Rg3 | Not specified | VEGF mRNA expression in hDPCs | Dose-dependent increase | [4] |

| Panax ginseng Extract | Not specified | Proliferation of ORS keratinocytes | Significant stimulation | [7] |

Table 2: Ex Vivo Effects on Hair Follicle Organ Culture

| Compound/Extract | Concentration | Effect | Observation | Reference |

| Panax ginseng Extract | 100 µg/mL | Hair shaft elongation | Significant increase after 8 days | [9] |

| Red Ginseng Extract | Not specified | Proliferation of hair matrix keratinocytes | Enhanced | [5] |

| Ginsenoside-Rb1 | Not specified | Proliferation of hair matrix keratinocytes | Enhanced | [5] |

| Ginsenoside-Rg3 | Not specified | Hair growth promotion in mouse vibrissal follicles | Active | [11] |

Table 3: In Vivo Effects in Animal Models

| Animal Model | Treatment | Duration | Key Findings | Reference |

| C57BL/6 Mice | 3% Red Ginseng Extract (subcutaneous injection) | Not specified | More rapid hair growth than control | [5] |

| C57BL/6 Mice | Oral administration of Red Ginseng Extract | 21 days | Promoted telogen-to-anagen transition | [12] |

| Testosterone-induced alopecia mice | Methanolic extract of Panax ginseng roots | 21 days | Follicular density of 1.92 ± 0.47 vs. 1.05 ± 0.21 in testosterone-only group | [13] |

| C57BL/6 Mice | Topical Fructus Panax Ginseng Extract (1 and 10 mg/mL) | Not specified | Significant elongation of anagen phase | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Panax ginseng's effects on hair follicles.

4.1 In Vitro Human Dermal Papilla Cell (hDPC) Proliferation Assay

-

Cell Culture: Human follicle dermal papilla cells (hDPCs) are cultured in Follicle Dermal Papilla Cell Growth Medium in a humidified environment with 5% CO2 at 37°C.[14]

-

Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of the Panax ginseng extract or isolated ginsenosides. A vehicle control is also included.

-

Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).

-

Proliferation Assessment: Cell viability and proliferation are measured using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay, which quantifies mitochondrial activity.[10] Absorbance is read using a microplate reader.

4.2 Ex Vivo Hair Follicle Organ Culture

-

Follicle Isolation: Anagen hair follicles are isolated from human scalp skin obtained from cosmetic surgery or from mouse vibrissae pads.[5][9]

-

Culture: Individual follicles are cultured in supplemented Williams E medium in a 24-well plate at 37°C in a 5% CO2 atmosphere.

-

Treatment: The culture medium is supplemented with the test compounds (Panax ginseng extract or ginsenosides) at various concentrations. The medium is changed every 2-3 days.

-

Hair Shaft Elongation Measurement: The length of the hair shaft is measured daily or at specified time points using an inverted microscope equipped with a calibrated eyepiece.[9]

-

Immunohistochemistry: At the end of the culture period, follicles can be fixed, sectioned, and stained for proliferation markers like Ki-67 to assess the proliferation of hair matrix keratinocytes.[5]

4.3 In Vivo Hair Growth Promotion in C57BL/6 Mice

-

Animal Model: Six to seven-week-old C57BL/6 mice are used as their hair follicles are synchronized in the telogen phase.[10][12][14]

-

Anagen Induction: The dorsal hair of the mice is depilated to synchronize the hair follicles and induce the anagen phase.

-

Treatment: A defined area of the depilated dorsal skin is treated topically or subcutaneously with the Panax ginseng formulation or vehicle control daily for a period of several weeks (e.g., 21 days).[5][10] Oral administration can also be employed.[12]

-

Hair Growth Evaluation: Hair regrowth is monitored and documented photographically. The progression of the hair cycle can be visually assessed by the darkening of the skin, which indicates the anagen phase.

-

Histological Analysis: At the end of the study, skin biopsies are taken from the treated area. The tissue is fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to determine the number, diameter, and stage (anagen/telogen ratio) of the hair follicles.[13]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key molecular pathways influenced by Panax ginseng and a typical experimental workflow.

Caption: Key signaling pathways modulated by Panax ginseng in hair follicles.

References

- 1. pnfs.or.kr [pnfs.or.kr]

- 2. wellbeingmagazine.com [wellbeingmagazine.com]

- 3. mdpi.com [mdpi.com]

- 4. Ginsenoside Rg3 up-regulates the expression of vascular endothelial growth factor in human dermal papilla cells and mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Red Ginseng Extract Promotes the Hair Growth in Cultured Human Hair Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hair-Growth Potential of Ginseng and Its Major Metabolites: A Review on Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Panax ginseng extract antagonizes the effect of DKK-1-induced catagen-ike changes of hair follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Fructus panax ginseng extract promotes hair regeneration in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hair Growth-Promoting Mechanisms of Red Ginseng Extract through Stimulating Dermal Papilla Cell Proliferation and Enhancing Skin Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. mdpi.com [mdpi.com]

Technical Whitepaper: Investigating the Phytochemical Composition of a Hypothetical Procerin-Inspired Herbal Blend

Disclaimer: The following document is a hypothetical analysis. The specific formulation of Procerin is proprietary, and the manufacturer is not required to disclose the exact ingredients or their quantities. Therefore, this whitepaper is constructed based on a representative blend of herbal ingredients commonly associated with hair health and androgen modulation, namely Saw Palmetto (Serenoa repens), Nettle Root (Urtica dioica), and Pygeum (Prunus africana). All data and protocols are derived from publicly available scientific literature pertaining to these individual herbs and are intended for illustrative and research purposes only.

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the phytochemical composition of a hypothetical herbal blend inspired by male hair loss supplements like this compound. The blend consists of Serenoa repens (Saw Palmetto), Urtica dioica (Nettle Root), and Prunus africana (Pygeum). The primary objective is to present a framework for analyzing the key bioactive compounds, their quantification, the experimental protocols required for such analysis, and their putative mechanisms of action related to androgen modulation. Quantitative data are summarized in tabular form, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction

Androgenetic alopecia (male pattern baldness) is primarily driven by the action of dihydrotestosterone (B1667394) (DHT) on genetically susceptible hair follicles. DHT, a potent androgen, is converted from testosterone (B1683101) by the enzyme 5-alpha-reductase (5αR).[1] Many herbal supplements aim to mitigate hair loss by inhibiting 5αR or by otherwise modulating androgen receptor (AR) signaling.[2][3] This whitepaper investigates a hypothetical blend of three herbs renowned for these properties: Saw Palmetto, Nettle Root, and Pygeum. Understanding the specific phytochemical composition of such a blend is critical for standardization, quality control, and elucidating the mechanisms of action for drug development and clinical validation.

Phytochemical Composition of the Hypothetical Blend

The primary bioactive constituents of the selected herbs fall into two major categories: fatty acids and phytosterols (B1254722). These compounds are believed to be responsible for the blend's purported effects on the 5αR enzyme and androgen receptors.[3][4]

Table 1: Key Fatty Acid Composition in Serenoa repens (Saw Palmetto) Berry Extract

| Fatty Acid | Chemical Formula | Typical Concentration Range (% of total fatty acids) |

| Oleic Acid | C18H34O2 | 26.0 - 45.0% |

| Lauric Acid | C12H24O2 | 24.0 - 35.0% |

| Myristic Acid | C14H28O2 | 8.0 - 12.0% |

| Palmitic Acid | C16H32O2 | 7.0 - 11.0% |

| Linoleic Acid | C18H32O2 | 3.0 - 6.0% |

| Caprylic Acid | C8H16O2 | 1.5 - 3.0% |

| Capric Acid | C10H20O2 | 1.5 - 3.0% |

| Stearic Acid | C18H36O2 | 1.0 - 2.5% |

Data compiled from publicly available gas chromatography (GC) analyses of liposterolic saw palmetto extracts.[5][6]

Table 2: Key Phytosterol and Bioactive Composition in Urtica dioica (Nettle) Root and Prunus africana (Pygeum) Bark

| Compound | Class | Source Herb | Typical Concentration Range |

| β-Sitosterol | Phytosterol | U. dioica, P. africana | 0.80 - 0.86 g/kg DW (Nettle Root)[7]; Major component in Pygeum[8] |

| Stigmasterol | Phytosterol | U. dioica, P. africana | Component of total phytosterols[9] |

| Campesterol | Phytosterol | U. dioica, P. africana | Component of total phytosterols[9] |

| Scopoletin | Coumarin | U. dioica | Isolated from root extracts[10][11] |

| Lignans | Phenylpropanoids | U. dioica | Identified in methanolic root extracts[10] |

| Pentacyclic Triterpenoids | Triterpenes | P. africana | Ursolic acid, Oleanolic acid[8] |

| N-butylbenzenesulfonamide (NBBS) | Sulfonamide | P. africana | Identified as an AR antagonist[12] |

| Atraric Acid | Phenolic Acid | P. africana | Identified as an AR antagonist[13] |

DW = Dry Weight. Concentration ranges can vary significantly based on geography, harvest time, and extraction method.[7][14]

Experimental Protocols

To quantitatively analyze the phytochemicals listed above, standardized and validated analytical methods are required. The following protocols outline the general procedures for the extraction and analysis of fatty acids and phytosterols from the herbal matrix.

3.1. Protocol 1: Quantification of Fatty Acids via Gas Chromatography (GC-FID)

This protocol is primarily for the analysis of the liposterolic extract of Serenoa repens.

-

Objective: To determine the concentration of individual fatty acids.

-

Methodology:

-

Extraction: A liposterolic extract is prepared using n-hexane or supercritical CO2 extraction.[15]

-

Saponification & Methylation: Approximately 100 mg of the extract is weighed. Fatty acids are converted to their fatty acid methyl esters (FAMEs) for GC analysis. This is achieved by heating the sample with a solution of sulfuric acid in methanol (B129727) (e.g., 5% H₂SO₄ in MeOH) at 100°C for 2 hours.[16]

-

FAMEs Extraction: After cooling, an internal standard (e.g., nonadecanoic acid methyl ester) is added, followed by water and hexane (B92381). The mixture is vortexed, and the hexane layer containing the FAMEs is collected for analysis.[16][17]

-

GC-FID Analysis:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) coated with a polar phase like polyethylene (B3416737) glycol (e.g., USP phase G16).[17]

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 80°C, ramped to 240°C to separate the different FAMEs.[17]

-

Quantification: The concentration of each fatty acid is calculated by comparing the peak area of each FAME to the peak area of the internal standard and referencing a standard solution of known concentration.[17]

-

-

3.2. Protocol 2: Quantification of Phytosterols via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for analyzing phytosterols from all three herbs.

-

Objective: To identify and quantify β-sitosterol, stigmasterol, campesterol, and other sterols.

-

Methodology:

-

Extraction & Hydrolysis: Phytosterols exist in free and esterified forms. To analyze total phytosterols, a saponification step is required. The powdered herbal material is refluxed with ethanolic potassium hydroxide (B78521) to hydrolyze sterol esters.[18]

-

Extraction of Unsaponifiables: The unsaponifiable fraction, which contains the phytosterols, is extracted from the saponified mixture using a non-polar solvent like hexane or diethyl ether.[18]

-

Derivatization: For GC analysis, the hydroxyl group of the sterols must be derivatized to increase their volatility. This is typically done by reacting the extracted sterols with a silylating agent (e.g., BSTFA with 1% TMCS) to form trimethylsilyl (B98337) (TMS) ethers.[19]

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm) coated with a phase like 5% phenyl-methylpolysiloxane.

-

Ionization: Electron Impact (EI) ionization is commonly used.[18]

-

Identification & Quantification: Compounds are identified by their retention time and the fragmentation pattern in their mass spectrum, compared against a spectral library and pure standards. Quantification is performed using an internal standard (e.g., 5α-cholestane) and creating a calibration curve with known concentrations of phytosterol standards.[19]

-

-

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical analysis of the hypothetical herbal blend.

4.2. Signaling Pathway: Androgen Receptor Modulation

The primary mechanism of action for these phytochemicals is believed to be the modulation of the androgen signaling pathway. Key intervention points include the inhibition of 5α-reductase and direct antagonism at the androgen receptor.

Discussion and Conclusion

This whitepaper outlines a hypothetical, yet scientifically grounded, approach to analyzing the phytochemical composition of an herbal blend designed to combat androgenetic alopecia. The key bioactive compounds in a blend of Saw Palmetto, Nettle Root, and Pygeum are primarily fatty acids and phytosterols.[6][7][8] Their mechanism of action is multifaceted, involving the inhibition of 5α-reductase, which reduces the conversion of testosterone to the more potent DHT, and potential direct antagonism of the androgen receptor.[12][20][21]

The provided experimental protocols for GC-FID and GC-MS represent standard, robust methods for the quantification of these respective compound classes.[16][18] For any commercial product, rigorous adherence to such analytical protocols is essential for ensuring product consistency, quality, and efficacy. Future research should focus on synergistic effects between these compounds and elucidating the precise molecular interactions with the androgen receptor and associated co-regulators. This foundational phytochemical knowledge is paramount for the transition from traditional herbal remedies to scientifically validated therapeutic agents.

References

- 1. Saw Palmetto Benefits, Uses & Risks | Holland & Barrett [hollandandbarrett.com]

- 2. What is Saw Palmetto and how does it work for Hair loss? - Terra Medical Clinic Singapore [terramedical.sg]

- 3. Saw Palmetto and Hair Loss | Expert Review [wimpoleclinic.com]

- 4. Isolation and pharmacological characterization of fatty acids from saw palmetto extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phytochemical comparison of saw palmetto products using gas chromatography and 1H nuclear magnetic resonance spectroscopy metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uwec.edu [chem.uwec.edu]

- 7. Stinging Nettle (Urtica dioica) Roots: The Power Underground—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phytosterol Profiling of Apiaceae Family Seeds Spices Using GC-MS [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Ameliorative effects of stinging nettle (Urtica dioica) on testosterone-induced prostatic hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NBBS isolated from Pygeum africanum bark exhibits androgen antagonistic activity, inhibits AR nuclear translocation and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The natural compound atraric acid is an antagonist of the human androgen receptor inhibiting cellular invasiveness and prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Metabolomics study of Saw palmetto extracts based on 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Saw Palmetto Extract [drugfuture.com]

- 17. Lipid Profile and 5α-Reductase Inhibition Activity of Proprietary Ultrahigh-Pressure Supercritical Carbon Dioxide and Hexane Saw Palmetto Extracts [mdpi.com]

- 18. aocs.org [aocs.org]

- 19. researchgate.net [researchgate.net]

- 20. new.shapiromd.com [new.shapiromd.com]

- 21. The Dark Side of 5-Alpha Reductase (5AR) Inhibitors [sidefxhub.com]

Eleutherococcus senticosus (Siberian Ginseng) and its effects on cellular metabolism

Introduction

Eleutherococcus senticosus, commonly known as Siberian Ginseng, is an adaptogenic herb that has been utilized for centuries in traditional medicine to enhance physical and mental endurance and combat fatigue.[1] In recent years, scientific investigation has delved into the molecular mechanisms underlying its therapeutic effects, revealing a profound impact on cellular metabolism. This technical guide provides an in-depth analysis of the effects of E. senticosus on key metabolic pathways, particularly in the context of glucose and lipid metabolism. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the herb's mechanism of action at the cellular level.

The primary bioactive compounds in E. senticosus responsible for its metabolic effects are believed to be a group of glycosides known as eleutherosides.[2][3] Among these, eleutheroside E has been identified as a key component mediating many of the observed benefits.[4][5] This guide will summarize the quantitative data from key studies, detail the experimental protocols used to generate this data, and visualize the intricate signaling pathways modulated by this potent botanical.

Effects on Glucose Metabolism

Eleutherococcus senticosus has demonstrated significant effects on glucose homeostasis, primarily by enhancing insulin (B600854) sensitivity and promoting glucose uptake in peripheral tissues.

In Vitro Studies in C2C12 Myotubes

C2C12 myotubes, a well-established model for skeletal muscle, have been instrumental in elucidating the direct effects of E. senticosus on glucose metabolism. Studies have shown that treatment with E. senticosus extracts, and specifically its active component eleutheroside E, can significantly increase glucose uptake.[4]

Table 1: Effect of Eleutherococcus senticosus Compounds on Glucose Uptake in C2C12 Myotubes

| Compound | Concentration | Treatment Duration | Effect on Glucose Uptake | Reference |

| Eleutheroside E | 10 µM | 24 hours | Increased insulin-provoked glucose uptake | [4] |

| Syringin | 10 µM | 24 hours | Increased basal glucose uptake | [4] |

Experimental Protocol: Glucose Uptake Assay in C2C12 Myotubes

This protocol outlines the methodology used to assess the effect of E. senticosus compounds on glucose uptake in C2C12 myotubes.

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence. The differentiation process is typically carried out for 4-6 days.[4]

-

Treatment: Differentiated C2C12 myotubes are treated with various concentrations of E. senticosus extract or its isolated compounds (e.g., 10 µM eleutheroside E) for a specified period, typically 24 hours.[4]

-

Glucose Uptake Measurement:

-

Radiolabeled Glucose Uptake: Cells are incubated with a radioactive glucose analog, such as [3H]2-deoxy-D-glucose, for a short period. After incubation, the cells are washed to remove extracellular radioactivity and then lysed. The intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

-

Fluorescent Glucose Analog Uptake: Alternatively, a fluorescent glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) can be used. After incubation with 2-NBDG, the fluorescence intensity within the cells is measured using a fluorescence microplate reader or flow cytometer.[6]

-

Effects on Lipid Metabolism

Eleutherococcus senticosus has also been shown to modulate lipid metabolism, primarily by reducing lipid accumulation in adipocytes and promoting fatty acid oxidation.

In Vitro Studies in 3T3-L1 Adipocytes

The 3T3-L1 cell line is a widely used model for studying adipogenesis and adipocyte function. Research indicates that E. senticosus extracts can significantly reduce triglyceride content in mature 3T3-L1 adipocytes.[7][8]

Table 2: Effect of Eleutherococcus senticosus Extract on Intracellular Triglyceride Content in 3T3-L1 Adipocytes

| ES Extract Concentration | Treatment Duration | Change in Triglyceride Content | Reference |

| 0.2 mg/mL | 72 hours | Significant decrease (p < 0.05) | [8] |

| 0.5 mg/mL | 72 hours | Significant decrease (p < 0.01) | [8] |

| 1.0 mg/mL | 72 hours | Significant decrease (p < 0.01) | [8] |

This reduction in lipid accumulation is associated with an increase in the expression of adipose triglyceride lipase (B570770) (ATGL), a key enzyme involved in the breakdown of triglycerides.[8]

Experimental Protocol: Triglyceride Quantification in 3T3-L1 Adipocytes

This protocol describes the methodology for assessing the impact of E. senticosus on lipid accumulation in 3T3-L1 adipocytes.

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% FBS. Differentiation is induced by treating confluent cells with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX). After a few days, the medium is switched to a maintenance medium containing insulin to allow for maturation into adipocytes.[7]

-

Treatment: Mature 3T3-L1 adipocytes are treated with different concentrations of E. senticosus extract (e.g., 0.2, 0.5, and 1.0 mg/mL) for a specified duration, such as 72 hours.[8]

-

Oil Red O Staining and Quantification:

-

Cells are fixed with 10% formalin.

-

The fixed cells are stained with an Oil Red O solution, which specifically stains neutral lipids, such as triglycerides, a vibrant red.

-

After staining, the dye is eluted from the cells using a solvent like isopropanol.

-

The absorbance of the eluted dye is measured using a spectrophotometer at a wavelength of approximately 510 nm. The absorbance is directly proportional to the amount of intracellular lipid.[9]

-

In Vivo Effects on Metabolic Parameters

Animal studies, particularly in diabetic models like the db/db mouse, have provided valuable insights into the systemic metabolic effects of E. senticosus.

Study in db/db Mice

In a study involving type 2 diabetic db/db mice, dietary supplementation with E. senticosus extract or eleutheroside E for five weeks led to significant improvements in several metabolic parameters.[4][5]

Table 3: Effects of Eleutherococcus senticosus (ES) Extract and Eleutheroside E (EE) on Metabolic Parameters in db/db Mice

| Treatment Group | Blood Glucose | Serum Insulin | Serum Triglycerides | Serum Total Cholesterol | HOMA-IR | Reference |

| ES Extract (0.05%) | Decreased | Decreased | Decreased | Decreased | Attenuated | [4][5] |

| ES Extract (0.1%) | Decreased | Decreased | Decreased | Decreased | Attenuated | [4][5] |

| Eleutheroside E | Decreased | Decreased | Decreased | Decreased | Attenuated | [4][5] |

These findings indicate that E. senticosus can ameliorate hyperglycemia and insulin resistance, and improve the overall lipid profile in a diabetic state.[4][5]

Experimental Protocol: Animal Study in db/db Mice

This protocol outlines the general methodology for investigating the metabolic effects of E. senticosus in a db/db mouse model of type 2 diabetes.

-

Animal Model: Five-week-old male db/db mice are used as a model of genetic type 2 diabetes.

-

Diet and Treatment: The mice are fed a standard diet supplemented with E. senticosus extract or purified compounds like eleutheroside E for a period of several weeks (e.g., 5 weeks). The extract is typically incorporated into the chow or administered via oral gavage.[4][5][10]

-

Blood Parameter Analysis: Blood samples are collected periodically to measure various metabolic parameters, including:

-

Blood Glucose: Measured using a standard glucometer.

-

Serum Insulin, Triglycerides, and Total Cholesterol: Measured using commercially available ELISA or enzymatic kits.

-

-

Glucose and Insulin Tolerance Tests: These tests are performed to assess insulin sensitivity and glucose disposal.

-

HOMA-IR Calculation: The homeostatic model assessment of insulin resistance (HOMA-IR) is calculated from fasting glucose and insulin levels as an index of insulin resistance.

Core Signaling Pathways

The metabolic effects of Eleutherococcus senticosus are mediated through the modulation of key intracellular signaling pathways that act as master regulators of cellular energy status.

AMPK/SIRT1/PGC-1α Pathway

The AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to an increase in the cellular AMP:ATP ratio. E. senticosus has been shown to activate AMPK in skeletal muscle cells.[7][8][11]

Activated AMPK phosphorylates and activates its downstream targets, including acetyl-CoA carboxylase (ACC), leading to an inhibition of fatty acid synthesis and an increase in fatty acid oxidation.[8] Furthermore, AMPK activation is linked to the stimulation of mitochondrial biogenesis through the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[[“]] This is often mediated through the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that can deacetylate and activate PGC-1α.[13][14]

Caption: AMPK signaling pathway activated by E. senticosus.

Akt/mTOR Pathway

The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[15] In the context of skeletal muscle, this pathway is crucial for muscle hypertrophy.[8][16] While the primary metabolic effects of E. senticosus appear to be mediated through the AMPK pathway, its influence on the Akt/mTOR pathway, particularly in the context of its adaptogenic and anti-fatigue properties, is an area of active research. Some studies suggest that certain components of E. senticosus may modulate this pathway, contributing to its effects on muscle maintenance and function.[[“]]

References

- 1. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Item - Oil Red O staining in 3T3-L1 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of eleutherococcus senticosus on metabolism-associated protein expression in 3T3-L1 and C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. The effect of eleutherococcus senticosus on metabolism-associated protein expression in 3T3-L1 and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. PGC-1alpha, SIRT1 and AMPK, an energy sensing network that controls energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Natural AMPK Activators in Cardiovascular Disease Prevention [frontiersin.org]

- 15. Preventing c2c12 muscular cells damage combining magnesium and potassium with vitamin D3 and curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The regulation of AMP-activated protein kinase by upstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular targets of ginsenosides in human dermal papilla cells

An In-depth Technical Guide to the Molecular Targets of Ginsenosides (B1230088) in Human Dermal Papilla Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen).[1] Central to the regulation of this cycle are the dermal papilla cells (DPCs), a specialized mesenchymal component at the base of the hair follicle that governs hair growth and regeneration. Dysregulation of DPC function can lead to hair loss conditions such as androgenetic alopecia. Ginseng, a traditional herb, and its primary bioactive components, ginsenosides, have emerged as promising agents for promoting hair growth.[1][2] These saponin (B1150181) compounds modulate various cell-signaling pathways within DPCs to enhance proliferation, prevent apoptosis, and prolong the anagen phase of the hair cycle.[1][2]

This technical guide provides a comprehensive overview of the molecular targets of various ginsenosides in human dermal papilla cells. It details the key signaling pathways affected, presents quantitative data from relevant studies, outlines common experimental protocols, and visualizes the molecular interactions and workflows.

Key Ginsenosides and Their Molecular Mechanisms

Ginsenosides exert their effects on human dermal papilla cells (hDPCs) by modulating a complex network of signaling pathways crucial for hair follicle development and maintenance. The primary mechanisms include the activation of pro-growth pathways like Wnt/β-catenin and AKT/ERK, and the inhibition of catagen-inducing signals such as TGF-β and androgen receptor pathways.

Wnt/β-Catenin Pathway Activation

The Wnt/β-catenin signaling pathway is fundamental for initiating the anagen phase and maintaining the proliferative capacity of hair follicle cells.[3][4] Several ginsenosides have been shown to activate this pathway.

-

Ginsenoside F2: This metabolite increases the expression of β-catenin and its transcriptional co-activator, Lymphoid Enhancer-binding Factor 1 (Lef-1), while decreasing the expression of the Wnt inhibitor Dickkopf-1 (DKK-1).[1] One report quantified this effect as a 140% increase in β-catenin levels and a 40% decrease in DKK-1.[5] This modulation promotes the transition of hair follicles into the anagen phase.[1]

-

Ginsenoside Rg4: In 3D spheroid cultures of DPCs, Rg4 activates the WNT/β-catenin pathway by first inducing the PI3K/AKT pathway, which leads to the inhibitory phosphorylation of GSK-3β.[6][7][8][9] Inactivated GSK-3β is unable to mark β-catenin for degradation, resulting in its accumulation and nuclear translocation.[6][8] This leads to increased mRNA expression of downstream targets like WNT5A, β-catenin, and LEF1.[6][8][10]

-

Ginsenoside Re: This ginsenoside prevents the downregulation of Wnt/β-catenin signaling caused by autophagy inhibition.[11][12] By restoring autophagy, Ginsenoside Re maintains Wnt activity, thereby preventing the premature entry of hair follicles into the catagen phase.[3][11]

References

- 1. Hair-Growth Potential of Ginseng and Its Major Metabolites: A Review on Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wellbeingmagazine.com [wellbeingmagazine.com]

- 3. Ginsenoside Re prevents 3-methyladenine-induced catagen phase acceleration by regulating Wnt/β-catenin signaling in human dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hair Growth-Promoting Mechanisms of Red Ginseng Extract through Stimulating Dermal Papilla Cell Proliferation and Enhancing Skin Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginseng for Hair Growth Protocol: The Secret Nobody Knows (Why You Never See Results) - AX HairGrowth [axhairgrowth.com]

- 6. Ginsenoside Rg4 Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rg4 Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 8. Ginsenoside Rg4 Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rg4 Enhances the Inductive Effects of Human Dermal Papilla Spheres on Hair Growth Via the AKT/GSK-3β/β-Catenin Signaling Pathway [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. Ginsenoside Re prevents 3-methyladenine-induced catagen phase acceleration by regulating Wnt/β-catenin signaling in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ginsenoside Re prevents 3-methyladenine-induced catagen phase acceleration by regulating Wnt/β-catenin signaling in human dermal papilla cells -Journal of Ginseng Research | Korea Science [koreascience.kr]

In-Vitro Evaluation of DHT-Blocking Potential of Herbal Extracts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro methodologies used to evaluate the dihydrotestosterone (B1667394) (DHT)-blocking potential of herbal extracts. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to screen and identify promising natural compounds for conditions associated with excess DHT, such as androgenetic alopecia and benign prostatic hyperplasia (BPH). This document details the key signaling pathways, experimental protocols, and data interpretation, supported by quantitative data from various studies.

Introduction to Dihydrotestosterone (DHT) and Its Signaling Pathway

Dihydrotestosterone (DHT) is a potent androgen, a male sex hormone, derived from testosterone (B1683101). The conversion of testosterone to DHT is catalyzed by the enzyme 5-alpha-reductase. DHT has a significantly higher binding affinity for the androgen receptor (AR) than testosterone, making it a key player in the development and progression of androgen-dependent conditions.

The primary mechanisms by which herbal extracts can block DHT's action are through the inhibition of the 5-alpha-reductase enzyme or by preventing DHT from binding to the androgen receptor.

The DHT Signaling Pathway

The signaling cascade of DHT begins with its synthesis from testosterone and culminates in the transcription of androgen-responsive genes. Understanding this pathway is crucial for designing and interpreting in-vitro assays.

Synergistic Effects of Phytosterols in Hair Loss Treatment Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgenetic alopecia (AGA), the most common form of hair loss, presents a significant challenge in dermatological research and therapeutic development. The pathophysiology of AGA is primarily attributed to the action of dihydrotestosterone (B1667394) (DHT), a potent androgen converted from testosterone (B1683101) by the enzyme 5-alpha reductase (5α-reductase). Elevated DHT levels in the scalp lead to the miniaturization of hair follicles, resulting in a shortened anagen (growth) phase and a prolonged telogen (resting) phase of the hair cycle. Current treatment modalities, such as finasteride (B1672673) and minoxidil (B1677147), have demonstrated efficacy but are not without limitations, including potential side effects. This has spurred research into alternative and complementary therapeutic agents, with phytosterols (B1254722) emerging as promising candidates.